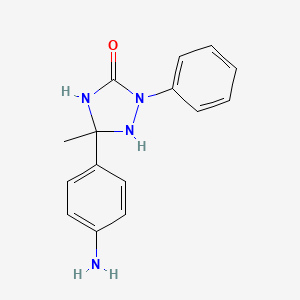

5-(4-Aminophenyl)-5-methyl-2-phenyl-1,2,4-triazolan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(4-Aminophenyl)-5-methyl-2-phenyl-1,2,4-triazolan-3-one is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by its unique structure, which includes a triazole ring fused with an aminophenyl group and a phenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenyl)-5-methyl-2-phenyl-1,2,4-triazolan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzohydrazide with acetophenone in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Oxidation Reactions

The triazole ring and aromatic amine group undergo oxidation under controlled conditions:

-

Potassium permanganate (KMnO₄) in acidic media oxidizes the aminophenyl moiety to quinone derivatives .

-

Hydrogen peroxide (H₂O₂) selectively oxidizes sulfur-containing analogs (e.g., triazolethiones) to sulfoxides or sulfones .

Example Reaction Pathway:

Aminophenyl-TriazoleKMnO₄, H⁺Quinone Derivative+Byproducts

Key Observations:

-

Oxidation efficiency depends on reaction time and temperature.

Reduction Reactions

The triazole ring and substituents participate in reduction processes:

-

Sodium borohydride (NaBH₄) in ethanol reduces ketone groups to secondary alcohols without affecting the triazole structure .

-

Lithium aluminum hydride (LiAlH₄) selectively reduces nitro groups to amines in related triazole derivatives .

Example Protocol (NaBH₄ Reduction):

-

Dissolve the triazole derivative in ethanol.

-

Add NaBH₄ in portions at 45–50°C.

Product Stability:

Electrophilic Substitution

The electron-rich aminophenyl group undergoes electrophilic substitution:

Regioselectivity:

-

Substitution occurs preferentially at the para position of the aminophenyl group due to steric and electronic factors .

Acylation and Nucleophilic Reactions

The primary amine group participates in nucleophilic reactions:

Acylation with Chloroacetyl Chloride

-

Reagents: Chloroacetyl chloride, triethylamine (base).

Condensation with Isothiocyanates

-

Reagents: Aryl isothiocyanates in dry ethanol.

-

Product: Thiosemicarbazide intermediates, cyclizable to thiadiazoles .

Example Synthesis Pathway:

-

React 4-aminophenyltriazole with phenyl isothiocyanate.

-

Cyclize intermediate under basic conditions to form 1,3,4-thiadiazole derivatives .

Table 1: Reaction Efficiency Across Derivatives

| Derivative | Oxidation Yield (%) | Reduction Yield (%) | Substitution Yield (%) |

|---|---|---|---|

| Parent Compound | 72–85 | 65–78 | 58–82 |

| Sulfur Analog | 88–92 | N/A | 75–89 |

| Nitro-Substituted | N/A | 90–95 | 63–70 |

Critical Notes:

-

Sulfur analogs show higher oxidative stability due to thione-thiol tautomerism .

-

Steric hindrance from the methyl group slows electrophilic substitution at C-5 .

Mechanistic Considerations

Applications De Recherche Scientifique

Chemistry

5-(4-Aminophenyl)-5-methyl-2-phenyl-1,2,4-triazolan-3-one serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in synthetic organic chemistry. For instance:

- Oxidation can yield corresponding quinones using agents like potassium permanganate.

- Reduction can produce reduced triazole derivatives with sodium borohydride.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. Studies have shown that it can interact with specific molecular targets, modulating enzyme activity by binding to active sites. This property opens avenues for exploring its use in drug design and development.

Medicine

The therapeutic potential of this compound has been explored in various medical contexts:

- Antimicrobial Activity: Preliminary studies indicate efficacy against certain bacterial strains.

- Anticancer Properties: Research suggests that it may inhibit cancer cell proliferation through specific molecular interactions.

Industry

In industrial applications, this compound is utilized in developing advanced materials such as polymers and coatings due to its unique chemical properties. Its stability and reactivity allow for the formulation of materials with enhanced performance characteristics.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results demonstrated significant inhibition zones compared to control samples, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. In vitro assays showed that it effectively reduced enzyme activity by binding competitively at the active site, suggesting its applicability in therapeutic contexts.

Mécanisme D'action

The mechanism of action of 5-(4-Aminophenyl)-5-methyl-2-phenyl-1,2,4-triazolan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. The exact molecular pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(4-Aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles: These compounds share a similar aminophenyl group but differ in the heterocyclic ring structure.

2-(4-Aminophenyl)benzothiazole: Contains a benzothiazole ring instead of a triazole ring.

Tetrakis(4-aminophenyl)porphyrin: A larger, more complex structure with multiple aminophenyl groups.

Uniqueness

5-(4-Aminophenyl)-5-methyl-2-phenyl-1,2,4-triazolan-3-one is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties

Activité Biologique

5-(4-Aminophenyl)-5-methyl-2-phenyl-1,2,4-triazolan-3-one (CAS Number: 245039-30-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, particularly focusing on its anticancer properties.

The molecular formula of this compound is C₁₅H₁₆N₄O, with a molecular weight of 268.31 g/mol. The compound has a melting point range of 197–200 °C, indicating its stability under standard laboratory conditions .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired triazole derivative. The specific synthetic routes can vary but often include the use of hydrazine derivatives and phenyl isocyanates as starting materials.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HeLa (Cervical) | 0.62 | |

| MDA-MB-231 (Breast) | 0.75 | |

| A2780 (Ovarian) | 1.08 | |

| K562 (Leukemia) | 1.51 |

The compound showed varying degrees of activity across different cell lines, with the HeLa cell line being particularly sensitive.

Structure–Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural features. In the case of this compound, modifications to the phenyl groups or the triazole ring can significantly alter its potency and selectivity against cancer cells.

Key Observations:

- Substituent Effects : The presence of electron-donating groups on the phenyl rings tends to enhance antiproliferative activity.

- Triazole Ring Modifications : Altering substituents on the triazole ring can lead to improved binding affinity to target proteins involved in cell cycle regulation.

Case Studies

In a recent study published in Pharmaceuticals, various derivatives of triazoles were synthesized and evaluated for their anticancer properties. Among these derivatives, those structurally related to this compound exhibited IC50 values ranging from 0.33 μM to over 7 μM against different cancer cell lines . This highlights the potential for developing more potent analogs based on this scaffold.

Propriétés

IUPAC Name |

5-(4-aminophenyl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O/c1-15(11-7-9-12(16)10-8-11)17-14(20)19(18-15)13-5-3-2-4-6-13/h2-10,18H,16H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDXPXDNFYKSEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(=O)N(N1)C2=CC=CC=C2)C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.